1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea

Description

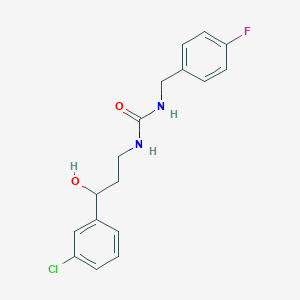

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is a urea derivative characterized by a central urea (-NHCONH-) backbone. Its structure includes two distinct substituents:

Properties

IUPAC Name |

1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O2/c18-14-3-1-2-13(10-14)16(22)8-9-20-17(23)21-11-12-4-6-15(19)7-5-12/h1-7,10,16,22H,8-9,11H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSXJHSFFIDYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCNC(=O)NCC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Preparation of 3-(3-chlorophenyl)-3-hydroxypropylamine:

Formation of 4-fluorobenzyl isocyanate:

Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Pharmacological Applications

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea has been investigated for several pharmacological properties:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These results suggest that the compound may induce apoptosis and disrupt key signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its effects on the central nervous system. Studies have shown that it can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases and addiction.

Case Study: Drug-Seeking Behavior in Rats

A study involving rats trained to self-administer cocaine demonstrated that administration of this compound significantly reduced drug-seeking behavior compared to control groups. This indicates its potential utility in addiction therapy by modulating the endocannabinoid system, which plays a critical role in addiction pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and hydroxypropyl groups significantly influence biological activity:

- Substitution at the 4-position of the fluorobenzyl group enhances receptor affinity.

- Chlorine substitution at the 3-position on the chlorophenyl ring appears to increase anticancer potency.

Mechanism of Action

The mechanism of action of 1-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Halogenated Aryl Substituents

Substituent Effects on Molecular Weight and Yield

The following table compares the target compound’s structural analogs based on substituents, molecular weights (calculated from ESI-MS data or formulas), and synthesis yields:

*Molecular weight calculated from formula (C₁₇H₁₇ClFN₂O₂).

Key Observations :

- Yield Variations : Analogs with simpler substituents (e.g., 6f in ) show higher yields (>80%), while quinazoline-linked derivatives (e.g., 12 in ) have lower yields (~32%), likely due to steric hindrance.

Electronic and Functional Group Comparisons

- Fluorine vs. Trifluoromethyl : The 4-fluorobenzyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in , which may alter receptor-binding affinity.

- Hydroxypropyl Chain : The 3-hydroxypropyl moiety in the target compound and S3 introduces hydrogen-bonding capacity, contrasting with the rigid thiazolyl-piperazine group in 9f .

Pharmacological Implications

- Antipsychotic Activity : The bis-urea derivative in (pimavanserin) targets CNS disorders, implying that fluorobenzyl-containing ureas may have neuropsychiatric applications.

- NF-κB Inhibition : Thiourea analogs in (e.g., compound 12) show activity as NF-κB inhibitors, suggesting that urea derivatives with chlorophenyl groups could modulate inflammatory pathways.

Physicochemical Properties

- Melting Points : Analogs like 1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)urea (m.p. unreported) and compound 12 (m.p. 225.5–227°C) demonstrate that chlorophenyl derivatives often exhibit high melting points, likely due to strong intermolecular interactions.

- Solubility : The hydroxypropyl chain in the target compound and S3 may improve aqueous solubility compared to fully aromatic analogs like 6f .

Biological Activity

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that has attracted attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chlorophenyl group, a hydroxypropyl moiety, and a fluorobenzyl substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C24H21ClFNO3

- Molecular Weight : 425.88 g/mol

- CAS Number : 1700622-08-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors, which can lead to various pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, in vitro assays have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 26 | Induces apoptosis |

| MCF-7 | 0.46 | Inhibits proliferation |

| NCI-H460 | 0.39 | Induces autophagy |

These results indicate that the compound may be effective in inhibiting tumor growth and promoting programmed cell death in cancer cells.

Mechanistic Studies

Mechanistic studies have focused on the compound's ability to inhibit specific kinases and enzymes involved in cancer progression. For example, it has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, which is significant for its role in mitotic regulation.

Case Studies

- Study on A549 Cell Line : A study conducted by Li et al. demonstrated that the compound effectively induces apoptosis in the A549 lung cancer cell line through mitochondrial pathways, leading to increased caspase activity.

- MCF-7 Cell Line Analysis : In another study, Zheng et al. reported that treatment with this compound resulted in G1 phase cell cycle arrest in MCF-7 cells, suggesting its potential as a therapeutic agent for hormone-responsive breast cancers.

Q & A

Q. What are the established synthetic routes for preparing 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea, and what key reaction parameters influence yield and purity?

The synthesis typically involves reacting substituted aromatic amines with isocyanates under controlled conditions. For example, analogous urea derivatives are synthesized via the reaction of 3-chloro-substituted anilines with fluorobenzyl isocyanate in inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl byproducts . Key parameters include:

- Solvent selection : Polar aprotic solvents enhance reactivity.

- Temperature : Reflux conditions (~110°C) ensure complete conversion.

- Stoichiometry : A 1:1 molar ratio of amine to isocyanate minimizes side products.

Purification via column chromatography or recrystallization improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- ¹H/¹³C NMR : Verify substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, urea NH signals at δ 5.5–6.0 ppm). The 3-hydroxypropyl group shows characteristic triplet signals for CH₂ and OH protons .

- IR : Urea carbonyl (C=O) stretching at ~1650–1700 cm⁻¹; hydroxy group (O-H) absorption at ~3200–3500 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the calculated molecular weight (e.g., ~350–360 g/mol). Fragmentation patterns confirm the chlorophenyl and fluorobenzyl moieties .

Q. What are the key physicochemical properties (solubility, stability) critical for handling this compound in laboratory settings?

- Solubility : Limited aqueous solubility; dissolves in DMSO, DMF, or dichloromethane.

- Stability : Hydrolytically sensitive due to the urea moiety; store under anhydrous conditions at –20°C.

- Hygroscopicity : The hydroxypropyl group may absorb moisture, requiring desiccated storage .

Advanced Research Questions

Q. What statistical experimental design approaches are recommended for optimizing reaction conditions in the synthesis of this urea derivative?

Use Design of Experiments (DoE) to minimize trial-and-error:

- Factorial Designs : Screen variables (temperature, solvent, catalyst) to identify significant factors.

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between parameters (e.g., reflux time vs. stoichiometry) .

Example: A Central Composite Design (CCD) can reduce required experiments by 40% while achieving >90% yield .

Q. How can computational chemistry methods accelerate the development of efficient synthetic protocols for this compound?

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, identifying low-energy pathways .

- Machine Learning : Train models on existing urea derivative syntheses to predict optimal conditions (e.g., solvent, catalyst) for new analogs.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics to refine solvent selection .

Q. What strategies resolve contradictions in bioactivity data across studies involving structurally similar urea derivatives?

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chlorophenyl groups correlating with enzyme inhibition).

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variable effects.

- Structural-Activity Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to differentiate bioactivity contributions of hydroxypropyl vs. fluorobenzyl groups .

Q. What mechanistic insights explain the reactivity of the hydroxypropyl group in nucleophilic or electrophilic reactions?

- Hydroxy Group Activation : Protonation (acidic conditions) enhances nucleophilicity, enabling esterification or ether formation.

- Oxidation : Catalytic CrO₃ converts the hydroxy group to a ketone, altering electronic properties of the aromatic system .

- Hydrogen Bonding : The OH group participates in intramolecular H-bonding with the urea carbonyl, influencing conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.